Oxazoline
Overview
Description
Oxazoline, known chemically as 4,5-dihydro-1,3-oxazole, is a versatile heterocycle that has been extensively studied for its application in asymmetric synthesis, coordination chemistry, and as a ligand in various catalytic reactions. It is characterized by its five-membered ring structure containing both oxygen and nitrogen atoms, which contributes to its unique reactivity and ability to participate in a wide range of chemical transformations (Gómez, Muller, & Rocamora, 1999).
Synthesis Analysis
Oxazolines can be synthesized through several methods, with the most common approach involving the cyclization of amino alcohols with carboxylic acids or their derivatives. An efficient synthesis method starts from nitrile as the starting material, offering advantages in industrial applications due to its simplicity and cost-effectiveness (Zhao Jin-chao, 2006).
Molecular Structure Analysis
The oxazoline ring's structure allows for significant versatility in ligand design, facilitating the modulation of chiral centers near the donor atoms. This structural characteristic is crucial for its widespread use in transition metal coordination chemistry, as detailed in both solid-state (X-ray diffraction) and solution (NMR spectroscopy) analyses (Gómez, Muller, & Rocamora, 1999).
Chemical Reactions and Properties
Oxazolines are known for their role in facilitating various chemical reactions, including serving as intermediates in the synthesis of complex molecules. They have been used as protecting groups, coordinating ligands, and activating moieties in synthetic organic chemistry. Their reactivity has enabled the development of highly efficient strategies for asymmetric synthesis (T. Gant & A. Meyers, 1994).
Physical Properties Analysis
The physical properties of oxazolines, such as melting points, boiling points, and solubility, vary significantly with different substitutions on the oxazoline ring. These properties influence their reactivity and stability in various chemical environments, making them suitable for a wide range of applications in chemical synthesis and catalysis.
Chemical Properties Analysis
Oxazolines exhibit a range of chemical properties due to the presence of the oxazoline ring. They can act as ligands in asymmetric catalysis, showing high enantioselectivity in reactions due to the proximity of the chiral center to the metal active site. This has led to their extensive use in the development of new catalytic systems (Hargaden & Guiry, 2009).
Scientific Research Applications
Pharmaceuticals
Oxazoline has been widely used in the field of pharmaceuticals . It is a core structure of many biologically active compounds and has shown a wide range of biological activities such as antibacterial, antifungal, antimicrobial, antioxidant, antipyretic, anti-HIV, anti-malarial, anti-tumor, anti-viral, anti-inflammatory, and CNS stimulant activity . The synthesis of oxazolines is usually done by the reaction of various aromatic substitutes like acids, aldehydes, nitriles, azides, etc .
Industrial Applications
Oxazoline has found numerous applications in the industrial sector . It is used in the synthesis of heterocyclic compounds which play vital roles in many fields including catalysis, material science, polymers, etc . The synthesis of oxazolines is based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
Natural Product Chemistry
Oxazoline is a significant component in natural product chemistry . It constitutes the core structure of many biologically active natural compounds . The synthesis of oxazolines in this field is usually done by the reaction of various aromatic substitutes .
Polymers
Oxazoline has been used in the synthesis of polymers . Poly(2-oxazoline)s are regarded as pseudopeptides due to their structural relationship to polypeptides . They have excellent physical and biological properties and have shown great potential for application in the initial exploratory work . The synthesis of poly(2-oxazoline)s is usually initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile .
Drug Delivery
Oxazoline-based polymers, specifically poly(2-oxazoline)s, have been used in drug delivery systems . They have excellent physical and biological properties and have shown great potential for application in the initial exploratory work . The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery .
Protein Modification
Poly(2-oxazoline)s can also be conjugated to proteins to improve their physicochemical and biological properties . For example, improving the solubility and activity of proteins, prolonging the circulation time of proteins in the blood, and reducing non-specific interactions between proteins and biological mediators .
Chiral Auxiliaries
Oxazoline has been widely applied as chiral auxiliaries . Chiral auxiliaries are compounds used in asymmetric synthesis to control the stereochemical outcome of the synthesis. They are small, chiral molecules that are temporarily incorporated into an organic synthesis process and then later removed. The chiral auxiliary is often derived from a cheap and readily available chiral pool molecule.
Catalysts
Oxazoline-containing ligands have been widely employed in numerous asymmetric catalytic reactions . The chiral oxazoline motif is present in many ligands that have been extensively applied in a series of important metal-catalyzed enantioselective reactions .
Protecting Groups
Oxazoline has been used as protecting groups . A protecting group or protective group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction.
Building Blocks
Oxazoline has been used as building blocks . In chemistry, a building block is a subunit of a molecule that can be used to construct more complex molecular structures.
Ligands in Asymmetric Synthesis
Oxazoline has been used as ligands in asymmetric synthesis . Asymmetric synthesis, also called chiral synthesis, is a form of chemical synthesis. It is defined by IUPAC as: a chemical reaction (or reaction sequence) in which one or more new elements of chirality are formed in a substrate molecule and which produces the stereoisomeric (enantiomeric or diastereoisomeric) products in unequal amounts.
Gene Carriers
Poly(2-oxazoline)s have been used as gene carriers . Gene carriers are vehicles that can introduce genetic material into cells. The genetic material carried can be used to supplement or alter genes within an individual’s own cells to treat disease.
Agriculture Industry
Oxazoline has found applications in the agriculture industry . It can be used in the synthesis of various agrochemicals, including pesticides and fertilizers .
Food Industry
In the food industry, Oxazoline can be used as a food additive or in the synthesis of food packaging materials . It can also be used in the production of food flavorings and colorings .
Anti-fouling Interfaces
Poly(2-oxazoline)s have been used to create anti-fouling interfaces . These interfaces are resistant to the accumulation of substances such as bacteria, algae, and other microorganisms .
Cell Sheet Engineering
Poly(2-oxazoline)s have been used in cell sheet engineering . This involves the use of cell sheets for tissue engineering and regenerative medicine .
Hydrogels
Poly(2-oxazoline)s have been used in the creation of hydrogels . These hydrogels can be used in various applications, including drug delivery, tissue engineering, and wound healing .
Safety And Hazards
When handling Oxazoline, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
With the advancement of medical technology, the emergence of poly (2-oxazoline)s provides an opportunity to develop the next generation of biomedical materials . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work . Current studies are mainly focused on drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
properties
IUPAC Name |
4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-5-3-4-1/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSODMZESSGVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34728-17-1 | |
Record name | 2-Oxazoline homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34728-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9052139 | |
Record name | Oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazoline | |
CAS RN |
504-77-8 | |
Record name | 2-Oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydrooxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31TB4J57Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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